molecular formula C14H16N4O2S B2676560 4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1448064-21-8

4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2676560
CAS No.: 1448064-21-8
M. Wt: 304.37
InChI Key: CBQHLVGCUGQNGR-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a piperidine carboxamide core with pyrazine and thiophene heteroaromatic systems. This specific molecular architecture is frequently explored in the design of bioactive molecules, as the piperidine scaffold is a privileged structure in pharmaceuticals, known for its ability to contribute to favorable binding properties and metabolic stability . The inclusion of both pyrazine and thiophene rings provides distinct electronic and steric properties, making this compound a valuable intermediate for constructing targeted chemical libraries. Piperidine and piperazine derivatives are extensively investigated for their interactions with a variety of enzyme families and cellular receptors . Compounds with similar structural motifs, such as the piperidine-1-carboxamide group, have been studied for their potential inhibitory effects on a range of biological targets, including those implicated in metabolic syndromes and other disorders . Furthermore, the pyrazine heterocycle is a key structural component found in potent, allosteric inhibitors of viral proteases, such as those from Zika, dengue, and West Nile viruses, highlighting the relevance of this chemotype in antiviral research . This reagent is provided exclusively for research applications in vitro. It is intended for use by qualified scientists in laboratory settings for purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

4-pyrazin-2-yloxy-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-14(17-13-2-1-9-21-13)18-7-3-11(4-8-18)20-12-10-15-5-6-16-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQHLVGCUGQNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a novel piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring substituted with a pyrazine and thiophene moiety. This unique combination may contribute to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Antiviral Activity :
    • Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, pyrazole derivatives have shown significant activity against viruses such as HIV and the tobacco mosaic virus (TMV) . Although specific data on the compound is limited, its structural similarities suggest potential antiviral efficacy.
  • Anticancer Properties :
    • Piperidine derivatives have been studied for their anticancer effects. For example, certain piperidine-based compounds demonstrated inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of 4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide in cancer models remains to be fully elucidated but warrants investigation.
  • Anti-inflammatory Effects :
    • Compounds containing piperidine and thiophene rings are often evaluated for anti-inflammatory activity. Studies have shown that such derivatives can inhibit pro-inflammatory cytokines and enzymes, suggesting a potential therapeutic role in inflammatory diseases .

The mechanisms underlying the biological activities of 4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide are likely multifaceted:

  • Enzyme Inhibition : Many piperidine derivatives act as enzyme inhibitors, targeting pathways involved in inflammation and cancer progression. For example, inhibition of cyclooxygenase (COX) enzymes has been reported for similar compounds .
  • Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways, influencing cellular responses to external stimuli.

Case Studies

  • Antiviral Screening :
    • A study evaluating the antiviral potential of structurally related pyrazole derivatives found significant activity against TMV, with an EC50 value indicating effective inhibition at low concentrations . This suggests that 4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide could exhibit similar antiviral properties.
  • Cancer Cell Line Studies :
    • In vitro studies using cancer cell lines treated with piperidine derivatives showed reduced cell viability and increased apoptosis rates . Further research is needed to assess the specific effects of the compound on various cancer types.
  • Inflammation Models :
    • Experimental models assessing the anti-inflammatory effects of piperidine compounds demonstrated a reduction in edema and inflammatory markers . The potential application of this compound in treating inflammatory conditions is promising.

Data Tables

Activity TypeRelated CompoundsObserved EffectsReference
AntiviralPyrazole DerivativesEC50 values indicating effective inhibition
AnticancerPiperidine DerivativesReduced cell viability in cancer lines
Anti-inflammatoryPiperidine/ThiopheneDecreased edema in experimental models

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities:

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of piperidine have shown enhanced activity against breast and prostate cancer cells due to their ability to interact with specific molecular targets involved in tumor growth and proliferation .
  • Antiviral Properties :
    • A study highlighted the antiviral efficacy of pyrazole derivatives against Tobacco Mosaic Virus (TMV), demonstrating the potential for modifications on the pyrazole ring to enhance biological activity . This suggests that 4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide may also possess antiviral properties.
  • Anti-inflammatory Effects :
    • Compounds containing pyrazole and thiophene rings have been investigated for their anti-inflammatory properties. A series of studies demonstrated that these compounds could effectively reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases .

Case Studies

Several case studies provide insights into the applications of this compound:

  • Cytotoxicity in Cancer Models :
    • A comparative study involving multiple cancer cell lines demonstrated that structurally related compounds exhibited superior cytotoxicity compared to traditional chemotherapeutics. This was attributed to their ability to induce apoptosis through mitochondrial pathways .
  • Analgesic Properties :
    • Research focused on pyrazole derivatives has shown promising analgesic effects, with some analogs exhibiting significant pain relief comparable to established analgesics like Celecoxib. These findings support the exploration of 4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide as a potential candidate for pain management therapies .
  • Antimicrobial Activity :
    • Another study evaluated the antimicrobial properties of related compounds, revealing effectiveness against various bacterial strains. This suggests that the compound may also have applications in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Thiophene-Containing Piperidine Carboxamides

Thiophene derivatives are prominent in anticancer research due to their planar structure and electronic properties. Key analogs include:

  • (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26): Exhibits antiproliferative activity against MCF7 breast cancer cells (IC₅₀ = 10.25 µM), attributed to thiophene-mediated kinase inhibition .

Piperidine vs. Piperazine Carboxamides

Piperazine-carboxamide derivatives (e.g., 4-(aryl)-N-(3-alkoxyfuro[2,3-b]pyrazin-2-yl)piperazine-1-carboxamide ) demonstrate antiproliferative effects by targeting tyrosine kinase receptors. The piperidine core in the target compound, compared to piperazine, may reduce polarity and enhance blood-brain barrier penetration due to fewer hydrogen-bonding sites .

Heterocyclic Substitutions: Pyrazine vs. Pyridine/Pyridazine

  • Pyridazine derivatives : Compounds such as rédafamdastat (a pyridazin-3-yl-substituted FAAH inhibitor) highlight how nitrogen positioning in heterocycles influences target specificity. Pyrazine’s two adjacent nitrogen atoms may offer distinct electronic interactions compared to pyridazine’s meta-nitrogen arrangement .

Research Implications and Limitations

  • Therapeutic Potential: The target compound’s pyrazine-thiophene hybrid structure may synergize the antiproliferative effects of thiophene derivatives (e.g., IC₅₀ ~10 µM in compound 26) with the kinase-targeting capacity of pyrazine-based scaffolds .
  • Synthetic Challenges: Unlike N-(4-ethoxyphenyl)-4-[methyl(isopropyl)amino]piperidine-1-carboxamide, which features flexible alkylamino groups, the pyrazin-2-yloxy substituent may introduce steric hindrance, complicating synthesis .
  • Data Gaps: No direct bioactivity data for the target compound exists in the evidence, necessitating further enzymatic and cell-based assays to validate hypotheses.

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